molecular formula C19H19NO3 B6379094 2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1111120-66-1

2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%

Cat. No. B6379094
CAS RN: 1111120-66-1
M. Wt: 309.4 g/mol
InChI Key: YWJZPYDXANMTPZ-UHFFFAOYSA-N
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Description

2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% (hereinafter referred to as “2-FPP”) is a synthetic compound that has a wide range of applications in scientific research. It is an organic compound with a molecular formula of C14H17NO2 and a molecular weight of 233.29 g/mol. 2-FPP is a white crystalline powder with a melting point of 57-59°C and a boiling point of 285-287°C. This compound is soluble in water, ethanol, and methanol, and is insoluble in ether. 2-FPP has been used in numerous scientific studies, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are important topics of research.

Scientific Research Applications

2-FPP has been used in a variety of scientific research applications. It has been studied for its potential use as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. 2-FPP has also been used as a model compound for the study of the mechanisms of action of other drugs. Additionally, 2-FPP has been used as a model compound in studies of the effects of drugs on the central nervous system.

Mechanism of Action

The mechanism of action of 2-FPP is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. It is also believed to bind to certain receptors in the brain, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-FPP are not yet fully understood. However, it has been shown to have antidepressant and anxiolytic effects in animal models. Additionally, it has been shown to have anticonvulsant and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

2-FPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced in high yields. Additionally, it is soluble in water, ethanol, and methanol, and is insoluble in ether. This makes it easy to work with in laboratory experiments. However, there are some limitations to consider when using 2-FPP in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it has not been tested in clinical trials.

Future Directions

The potential applications of 2-FPP are vast, and there are many potential future directions for further research. For example, more research could be done to better understand its mechanism of action and biochemical and physiological effects. Additionally, more research could be done to explore its potential use as an antidepressant and anxiolytic drug. Furthermore, further research could be done to explore its potential use as an anticonvulsant and anti-inflammatory drug. Finally, further research could be done to explore its potential use in other medical applications.

Synthesis Methods

2-FPP can be synthesized using a two-step process. The first step involves the condensation of 4-piperidone-1-carbonyl chloride with 2-formylphenol in the presence of pyridine. This reaction yields the intermediate product 4-(4-piperidone-1-carbonylphenyl)-2-formylphenol. The second step involves the reduction of the intermediate product with sodium borohydride to yield 2-FPP. This synthesis method is simple and efficient and can be used to produce 2-FPP in high yields.

properties

IUPAC Name

2-hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-13-17-12-16(8-9-18(17)22)14-4-6-15(7-5-14)19(23)20-10-2-1-3-11-20/h4-9,12-13,22H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJZPYDXANMTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685383
Record name 4-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4-[4-(piperidine-1-carbonyl)phenyl]phenol

CAS RN

1111120-66-1
Record name 4-Hydroxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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